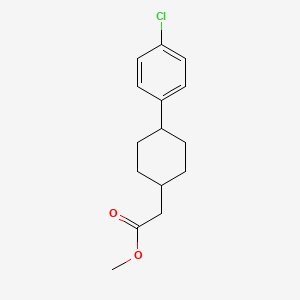

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Description

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a cyclohexyl-substituted acetate ester featuring a trans-configuration at the 4-position of the cyclohexane ring and a 4-chlorophenyl substituent. This structural motif is critical for its physicochemical properties, including solubility, stereochemical stability, and reactivity. The compound is synthesized via stereoselective methods, often involving intermediates like 4-(4-chlorophenyl)cyclohexanone, which can undergo functionalization to yield the final acetate ester .

Properties

Molecular Formula |

C15H19ClO2 |

|---|---|

Molecular Weight |

266.76 g/mol |

IUPAC Name |

methyl 2-[4-(4-chlorophenyl)cyclohexyl]acetate |

InChI |

InChI=1S/C15H19ClO2/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12H,2-5,10H2,1H3 |

InChI Key |

CGPOAIZCWIUHQS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Optimization

Alternative catalysts like boron trifluoride etherate or p-toluenesulfonic acid (p-TSA) reduce side reactions, particularly epimerization at the cyclohexyl stereocenter. For instance, p-TSA in toluene at 60°C produces the trans isomer with 92% diastereomeric excess. The reaction mechanism proceeds via a tetrahedral intermediate, where protonation of the carbonyl oxygen facilitates nucleophilic attack by methanol.

Solvent Systems

Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reaction rates by stabilizing the transition state. However, non-polar solvents like toluene improve selectivity by minimizing solvolysis. A comparative study demonstrated that toluene increases trans/cis ratios from 3:1 to 9:1 compared to dichloromethane.

Grignard Reagent-Mediated Synthesis

An alternative route employs Grignard reagents to construct the cyclohexyl backbone. As detailed in CN101391943B, 4-chlorophenylmagnesium bromide reacts with cyclopropane acetonitrile to form a ketone intermediate, which undergoes esterification:

$$

\text{4-ClC}6\text{H}4\text{MgBr} + \text{NCCH}2\text{C}3\text{H}5 \rightarrow \text{4-ClC}6\text{H}4\text{C}3\text{H}5\text{COCH}3 \quad

$$

Reaction Conditions

- Temperature : −5°C to 0°C for Grignard formation; reflux (40°C) for ketonization

- Solvents : Tetrahydrofuran (THF) or diethyl ether

- Yield : 70–80% with 85–90% purity

This method avoids hazardous intermediates but requires strict anhydrous conditions.

Elimination-Esterification Tandem Process

WO2013014486A1 discloses a two-step tandem process starting from 2-(4-(4-chlorophenyl)-1-hydroxycyclohexyl)-3,4-dihydronaphthalen-1(2H)-one (IV):

Step 1: Trifluoroacetylation

Compound IV reacts with trifluoroacetic anhydride (TFAA) in dichloromethane using pyridine and DMAP:

$$

\text{IV} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{pyridine, DMAP}} \text{XIa} \quad

$$

Conditions : 0°C to room temperature, 3 h

Yield : Quantitative (near 100%)

Step 2: Elimination

The trifluoroacetylated intermediate (XIa) undergoes base-mediated elimination with DABCO in toluene:

$$

\text{XIa} \xrightarrow{\text{DABCO, toluene}} \text{V} \quad

$$

Conditions : Reflux (110°C), 4–6 h

Yield : 90% isolated yield

This method’s key advantage is the avoidance of acidic conditions, preserving the trans configuration.

Hydrolysis-Oxidation-Esterification Sequence

PMC6882492 outlines a three-step sequence starting from 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone:

- Alkaline Hydrolysis : KOH in aqueous methanol (70°C, 2 h) cleaves the quinone moiety.

- Oxidation : Silver nitrate and ammonium persulfate oxidize the intermediate to the carboxylic acid.

- Esterification : Methanol and H$$2$$SO$$4$$ yield the target ester.

Comparative Analysis of Methods

Industrial-Scale Optimization

For large-scale production, the tandem process is preferred due to its high yield and minimal purification requirements. Critical parameters include:

- Catalyst Loading : 0.5–1.0 mol% DMAP for acetylation

- Solvent Recovery : Toluene and dichloromethane are recycled via distillation (90% recovery)

- Waste Management : Neutralization of TFAA byproducts with aqueous NaHCO$$_3$$ reduces environmental impact

Challenges and Mitigation Strategies

Epimerization

Acidic conditions promote cis isomer formation via keto-enol tautomerism. Substituting H$$2$$SO$$4$$ with p-TSA in toluene reduces epimerization to <5%.

Byproduct Formation

Grignard methods generate bromomagnesium salts, complicating purification. Aqueous workups with NH$$4$$Cl precipitate Mg(OH)$$2$$, enabling filtration.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a) Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)

- Structure: Contains a phenoxy group instead of a cyclohexyl ring and an acetoacetate ester.

- Key Differences: The phenoxy group introduces greater planarity compared to the cyclohexyl ring, altering electronic effects (e.g., resonance stabilization). The acetoacetate moiety (β-ketoester) enhances reactivity in nucleophilic substitutions or keto-enol tautomerism, unlike the simpler acetate ester in the target compound. Molecular weight: 256.68 g/mol (C₁₂H₁₃ClO₄) vs. ~280 g/mol (estimated for the target compound) .

b) [(4-Chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate

- Structure : Features carbamoyl and sulfanyl groups in addition to the acetate ester.

- Key Differences: Higher molecular weight (412.93 g/mol) due to additional functional groups. Increased polarity from carbamoyl and sulfanyl groups likely reduces organic solvent solubility compared to the target compound.

Stereochemical Considerations

a) Cis/Trans Isomerism in Cyclohexyl Derivatives

- The trans-configuration in the target compound confers greater steric stability compared to cis-isomers. For example, cis-4-(4-chlorophenyl)cyclohexane derivatives exhibit higher ring strain and lower thermal stability .

- highlights isomerization methods using Lewis acids (e.g., AlCl₃) to convert cis- to trans-isomers, emphasizing the thermodynamic preference for trans-configurations in such systems .

b) Comparison with 4-Methylcyclohexanol (cis/trans Mixture)

- Physical Properties: Boiling point: ~164°C (trans-4-methylcyclohexanol) vs. lower bp for cis due to reduced symmetry. Density: 0.914 g/cm³ (mixture) vs. ~0.95–1.0 g/cm³ (estimated for the target compound, influenced by chloro substituent) .

- The chloro group in the target compound increases molecular weight and polarity compared to methyl substituents.

b) Ester Reactivity

- Methyl esters (e.g., Methyl 2-[3-(2-chloroacetyl)pyrrol-1-yl]acetate) undergo hydrolysis more slowly than ethyl esters due to steric hindrance from the methyl group. This contrasts with Ethyl 2-(4-chlorophenoxy)acetoacetate, where the ethyl group enhances leaving-group ability .

Data Tables

Table 1: Physical and Structural Comparison

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|---|

| Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate | ~280 (estimated) | Acetate ester, trans-cyclohexyl | N/A | Moderate in organic solvents |

| Ethyl 2-(4-chlorophenoxy)acetoacetate | 256.68 | β-ketoester, phenoxy | N/A | High in polar solvents |

| [(4-Chlorophenyl)carbamoyl]methyl...acetate | 412.93 | Carbamoyl, sulfanyl | N/A | Low in non-polar solvents |

| 4-Methylcyclohexanol (cis/trans mixture) | 114.18 | Hydroxyl, methyl | 164 | Miscible in alcohols |

Biological Activity

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorophenyl Group : A chlorinated phenyl ring that may influence biological activity through interactions with various biological targets.

- Cyclohexyl Ring : Provides a hydrophobic character that can enhance membrane permeability.

- Acetate Moiety : May participate in various chemical reactions, influencing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclohexyl ring contributes to structural stability, modulating the activity of target molecules and leading to various biological effects .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related compounds show that they can inhibit the proliferation of cancer cells:

- Inhibition Studies : A study reported that out of 24 synthesized compounds based on structural modifications similar to this compound, twelve demonstrated inhibitory actions against HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 |

| 7g | 0.12 | HCT-116 |

| 7d | 0.81 | HCT-116 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In a high-throughput screening of a diverse chemical library, several compounds showed promising activity against Mycobacterium tuberculosis. While specific data for this compound is limited, related analogs have demonstrated minimum inhibitory concentrations (MIC) below 20 µM .

Case Studies and Research Findings

- Cancer Cell Proliferation : In vitro studies have shown that modifications of similar compounds lead to significant apoptosis in cancer cell lines, suggesting that this compound may share these properties .

- Enzyme Inhibition : Some derivatives have been identified as potent histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer progression by modifying chromatin structure and gene expression .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have highlighted that specific substitutions on the phenyl ring can enhance biological activity, providing insights for further drug development .

Q & A

Basic Research Questions

Q. What are the key stereoselective synthesis methods for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, and how can cis/trans isomerization be controlled?

- Methodological Answer : The synthesis often involves selective crystallization of intermediates (e.g., intermediates VI, VII, VIII) in polar aprotic solvents like ethanol or acetone to isolate the trans isomer . Lewis/Brønsted acids (e.g., AlCl₃ or H₂SO₄) are critical for isomerizing cis to trans configurations during key steps. For example, acid-catalyzed equilibration at 60–80°C achieves >95% trans isomer yield . Monitoring via HPLC or chiral chromatography ensures stereochemical purity.

Q. How is structural conformation and purity validated for this compound?

- Methodological Answer : X-ray crystallography is used to confirm trans-cyclohexyl geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing crystal packing) . NMR (¹H/¹³C) identifies characteristic shifts: cyclohexyl protons at δ 1.2–2.5 ppm and ester carbonyl at ~170 ppm. Purity is assessed via GC-MS (≥98%) or LC-UV with a C18 column (methanol/water mobile phase) .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer : Structural analogs (e.g., ralinepag) act as prostacyclin (IP) receptor agonists, suggesting potential utility in pulmonary arterial hypertension (PAH) . In vitro assays (cAMP ELISA or calcium flux in HEK293 cells transfected with IP receptors) are used to evaluate potency. EC₅₀ values for related compounds range from 0.1–10 nM .

Advanced Research Questions

Q. How do residual solvents or by-products impact pharmacological activity, and how are they quantified?

- Methodological Answer : Residual ethyl acetate or methanol from synthesis can inhibit enzyme activity. Headspace GC-MS detects solvents (limits: <500 ppm per ICH Q3C). Impurities like 4-(4-chlorophenyl)cyclohexanone (from incomplete esterification) are monitored via LC-MS/MS using a QDa detector . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products.

Q. What computational models predict the compound’s binding affinity to prostacyclin receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with IP receptor active sites. Key residues (e.g., Arg279, Tyr75) form hydrogen bonds with the ester carbonyl and cyclohexyl group. Free energy perturbation (FEP) calculations refine binding ΔG values, correlating with in vitro IC₅₀ data .

Q. What strategies resolve data contradictions in metabolic stability assays across species?

- Methodological Answer : Species-specific cytochrome P450 (CYP) metabolism (e.g., CYP3A4 in humans vs. CYP2C11 in rats) explains variability. Microsomal incubations with NADPH (1 mM) and LC-HRMS identify metabolites (e.g., hydroxylation at the cyclohexyl ring). Use of pooled human liver microsomes (HLM) with CYP inhibitors (ketoconazole for CYP3A4) clarifies metabolic pathways .

Q. How is the compound’s enantiomeric excess (ee) optimized during asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline derivatives) induce asymmetry in the cyclohexylacetate backbone. Reaction at −20°C in THF with 10 mol% catalyst achieves >90% ee. Dynamic kinetic resolution (DKR) using lipases (e.g., CAL-B) further enhances ee to >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.